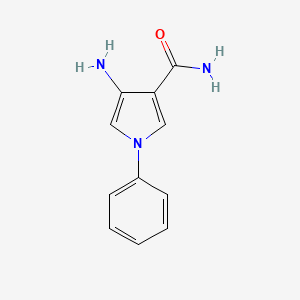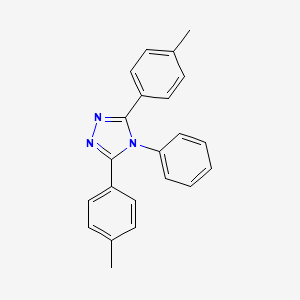
4-Quinolinamine, N-(diphenylmethyl)-3,5,7-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzhydryl-3,5,7-trimethylquinolin-4-amine is an organic compound with the molecular formula C25H24N2. It is known for its unique structure, which includes a quinoline core substituted with benzhydryl and trimethyl groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzhydryl-3,5,7-trimethylquinolin-4-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Trimethyl Groups: The trimethyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Benzhydryl Group: The benzhydryl group can be attached through a nucleophilic substitution reaction using benzhydryl chloride and a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of N-Benzhydryl-3,5,7-trimethylquinolin-4-amine may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: N-Benzhydryl-3,5,7-trimethylquinolin-4-amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzhydryl group can be replaced with other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives
科学的研究の応用
N-Benzhydryl-3,5,7-trimethylquinolin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism of action of N-Benzhydryl-3,5,7-trimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: By affecting these molecular targets, the compound can influence various biological pathways, such as apoptosis (programmed cell death) and cell proliferation
類似化合物との比較
N-Benzhydryl-3,5,7-trimethylquinolin-4-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Quinoline, 3,5,7-trimethylquinoline, benzhydryl amine.
Uniqueness: The presence of both benzhydryl and trimethyl groups in N-Benzhydryl-3,5,7-trimethylquinolin-4-amine provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications
特性
CAS番号 |
61563-47-1 |
|---|---|
分子式 |
C25H24N2 |
分子量 |
352.5 g/mol |
IUPAC名 |
N-benzhydryl-3,5,7-trimethylquinolin-4-amine |
InChI |
InChI=1S/C25H24N2/c1-17-14-18(2)23-22(15-17)26-16-19(3)24(23)27-25(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-16,25H,1-3H3,(H,26,27) |
InChIキー |
NAFIRWDZXINPOC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)N=CC(=C2NC(C3=CC=CC=C3)C4=CC=CC=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(-)-1,13-Bis(di-p-tolylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12887117.png)

![2-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12887129.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12887137.png)


![1-(2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12887151.png)




